molecular formula C12H13N3O3 B7582178 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea

1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea

Katalognummer B7582178
Molekulargewicht: 247.25 g/mol
InChI-Schlüssel: QPRGNZXYMDTHQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea, also known as DPU-4, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. DPU-4 has shown promising results in preclinical studies and has been found to have a unique mechanism of action that sets it apart from other inhibitors. In

Wirkmechanismus

1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea works by inhibiting the activity of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme is responsible for the breakdown of prostaglandins, which are important signaling molecules involved in inflammation and other physiological processes. By inhibiting 15-PGDH, 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea increases the levels of prostaglandins, which can have a variety of effects on cells, including inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea has been shown to have anti-inflammatory effects, which may be beneficial in treating diseases such as arthritis. 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea has also been found to have neuroprotective effects, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea is its specificity for 15-PGDH, which sets it apart from other inhibitors that may have off-target effects. However, one limitation of 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea is its relatively low potency, which may limit its effectiveness in certain applications. Additionally, 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea has poor solubility in water, which may make it difficult to work with in some experiments.

Zukünftige Richtungen

There are several future directions for research on 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea. One area of interest is the potential use of 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is the development of more potent analogs of 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea that may be more effective in certain applications. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea and its potential use in treating other diseases beyond cancer.

Synthesemethoden

The synthesis of 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea involves a multi-step process that begins with the reaction of 3-phenylurea with 2,6-dioxopiperidine. The resulting compound is then subjected to several additional reactions to yield the final product. The synthesis method has been optimized and can be scaled up for larger quantities.

Wissenschaftliche Forschungsanwendungen

1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, lung, and pancreatic cancer cells. 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In addition to cancer treatment, 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea has also been studied for its potential use in treating other diseases, such as Alzheimer's disease and HIV.

Eigenschaften

IUPAC Name

1-(2,6-dioxopiperidin-3-yl)-3-phenylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c16-10-7-6-9(11(17)15-10)14-12(18)13-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,14,18)(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRGNZXYMDTHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.